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Compound of Interest

Compound Name:
L-Leucine 7-amido-4-

methylcoumarin hydrochloride

CAS No.: 62480-44-8

Cat. No.: B613042 Get Quote

Executive Summary
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is the industry-standard fluorogenic substrate

for determining leucine aminopeptidase (LAP) activity. It balances cost, solubility, and kinetic

reliability, making it the default choice for high-throughput screening (HTS) and routine

enzymology.

However, Leu-AMC is not universally optimal.

For acidic environments (lysosomes/phagosomes):Leu-AFC is superior due to its lower pKa,

maintaining fluorescence where AMC is quenched.

For ultra-high sensitivity or cell-based assays:Bis-Leu-Rhodamine 110 (R110) offers ~10-

100x greater sensitivity and a green emission profile that avoids UV-excited

autofluorescence, though with complex two-step kinetics.

For routine, low-cost QC:Leu-pNA (chromogenic) remains relevant despite low sensitivity.

This guide provides a technical breakdown of these substrates to empower data-driven

selection for your specific assay conditions.

Technical Profile: Leu-AMC (The Standard)[1]
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Mechanism of Action
Leu-AMC is a non-fluorescent amide derivative. Upon hydrolysis by an aminopeptidase (AP),

the amide bond is cleaved, releasing the L-Leucine amino acid and the fluorophore 7-amino-4-

methylcoumarin (AMC).

Reaction Scheme:

Spectral Properties[1][2][3][4][5]
Excitation ($ \lambda_{ex} $): 350–380 nm (UV region)

Emission ($ \lambda_{em} $): 440–460 nm (Blue)[1]

Stokes Shift: ~80–100 nm

The "Hidden" Limitation: pH Sensitivity
The fluorescence of the free AMC group is pH-dependent. The protonated form (low pH) is

weakly fluorescent, while the deprotonated form (high pH) is highly fluorescent.

AMC pKa: ~7.8

Implication: At physiological pH (7.4), AMC is not fully deprotonated. At lysosomal pH (4.5–

5.0), AMC fluorescence is drastically quenched, making Leu-AMC a poor choice for

intracellular acidic organelle assays.

Comparative Analysis: The Challengers
A. Leu-AMC vs. Leu-AFC (The "Acid-Proof" Alternative)
Substrate: L-Leucine-7-amino-4-trifluoromethylcoumarin
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Feature Leu-AMC Leu-AFC

Fluorophore 7-amino-4-methylcoumarin
7-amino-4-

trifluoromethylcoumarin

Excitation/Emission 354 nm / 442 nm 400 nm / 505 nm

Stokes Shift ~88 nm
~105 nm (Lower self-

quenching)

pKa of Leaving Group ~7.8 ~5.0–6.0

Low pH Performance Poor (Quenched < pH 7)
Excellent (Stable fluorescence

at pH 5–6)

Primary Use Case Cytosolic/Neutral assays
Lysosomal/Acidic assays, Flow

Cytometry

Expert Insight: The electron-withdrawing trifluoromethyl group in AFC lowers the pKa of the

amine. This means AFC remains deprotonated (and thus fluorescent) at lower pH levels where

AMC would be "dark." If you are studying lysosomal LAP or working in acidic buffers, switch to

Leu-AFC.

B. Leu-AMC vs. Bis-Leu-R110 (The "Sensitivity King")
Substrate: (L-Leucine)

-Rhodamine 110
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Feature Leu-AMC Bis-Leu-R110

Structure
Mono-amide (1 Leu : 1

Fluorophore)

Bis-amide (2 Leu : 1

Fluorophore)

Excitation/Emission UV / Blue (354/442 nm) Visible / Green (498/521 nm)

Sensitivity High (nM detection)
Ultra-High (10–100x more

sensitive than AMC)

Kinetics Simple Michaelis-Menten
Complex (Sequential

cleavage)

Cell Permeability Moderate
Good (often used in live-cell

imaging)

Expert Insight: Bis-Leu-R110 is a "symmetric" substrate.[2] The enzyme must cleave both

leucine residues to release the fully fluorescent Rhodamine 110.

Step 1: Bis-Leu-R110 (Non-fluorescent)

Mono-Leu-R110 (Weakly fluorescent).

Step 2: Mono-Leu-R110

R110 (Highly Fluorescent).

Warning: Because the reaction rate depends on two cleavage events, calculating

and

is mathematically complex. Use R110 for endpoint sensitivity (e.g., HTS "Yes/No" screening),
but stick to Leu-AMC for kinetic characterization.

C. Leu-AMC vs. Leu-pNA (The Chromogenic Baseline)
Substrate: L-Leucine-p-nitroanilide

Detection: Absorbance at 405 nm.[3]

Sensitivity: Low (
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M range).

Verdict: Only use if you lack fluorescence capabilities or are working with very high enzyme

concentrations (e.g., industrial fermentation monitoring).

Visualizing the Workflow & Logic
Substrate Selection Logic
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Start: Select Aminopeptidase Substrate

What is your primary goal?

Kinetic Parameters
(Km, Vmax)

Enzymology

Max Sensitivity / 
Low Enzyme Conc.

HTS / Screening

Intracellular / 
Acidic pH

Cell Biology

Leu-AMC
(Standard)

Simple 1-step
cleavage

Bis-Leu-R110
(Ultra-Sensitive)

High Extinction
Coeff.

Leu-AFC
(Acid Stable)

Low pKa
(pH stable)

Avoid (Quenched)

Click to download full resolution via product page

Figure 1: Decision tree for selecting the optimal fluorogenic leucine substrate based on

experimental constraints.
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Validated Experimental Protocol: Kinetic Assay
(Leu-AMC)
Objective: Determine the specific activity of a Leucine Aminopeptidase (LAP) sample.

Materials
Buffer: 50 mM Tris-HCl, pH 8.0 (Optional: 1 mM MnCl

or ZnCl

if the specific LAP is metallo-dependent).

Substrate Stock: 100 mM Leu-AMC in DMSO (Store at -20°C).

Standard: Free 7-Amino-4-methylcoumarin (AMC) for calibration.

Plate: 96-well Black (to minimize background scattering).

Protocol Steps
Standard Curve Generation:

Prepare serial dilutions of free AMC (0 to 10

M) in the Assay Buffer.

Measure Fluorescence (Ex 360 nm / Em 460 nm).

Validation: Plot RFU vs. Concentration.

must be > 0.99. This converts arbitrary RFU units into moles of product.

Enzyme Reaction Prep:

Dilute Leu-AMC stock to 2x working concentration (e.g., 100

M) in Assay Buffer.

Add 50
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L of enzyme sample to wells.

Incubate enzyme at 37°C for 5-10 mins (temperature equilibration).

Initiation & Monitoring:

Add 50

L of 2x Substrate (Final [S] = 50

M) to initiate reaction.

Immediately read kinetics in a fluorescence plate reader.

Settings: Kinetic mode, read every 30-60 seconds for 20 minutes. Ex 360 / Em 460.[1]

Data Analysis:

Calculate the slope (RFU/min) from the linear portion of the curve.

Convert RFU/min to

mol/min using the Standard Curve slope.

Troubleshooting "From the Bench"
Inner Filter Effect: If [Substrate] > 200

M, the substrate itself may absorb the excitation light. Run a linearity check.

Autofluorescence: If screening small molecules (drug library), many compounds fluoresce in

the Blue (AMC) region. Switch to Leu-AFC or R110 (Green/Red) to minimize interference.

Spontaneous Hydrolysis: Leu-AMC slowly hydrolyzes in water. Always subtract a "No

Enzyme" blank control.

Summary Comparison Table
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Parameter Leu-AMC Leu-AFC Bis-Leu-R110 Leu-pNA

Detection Mode Fluorescence Fluorescence Fluorescence Absorbance

Wavelengths Ex 354 / Em 442 Ex 400 / Em 505 Ex 498 / Em 521 Abs 405

Sensitivity High (Standard) High
Very High

(Green)
Low

pH Stability
Low (Quenched

< pH 7)

High (Stable >

pH 5)
Moderate N/A

Kinetic Model Simple (1-step) Simple (1-step) Complex (2-step) Simple

Cost $ $ $

Best For
General

Enzymology
Acidic/Lysosomal

High Sensitivity /

HTS
Routine QC
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Chemical Data

L-Leu-AMC (hydrochloride) Product Information.[1] Cayman Chemical.[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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